molecular formula C24H29ClN6O2 B8382973 Smurf1-IN-1

Smurf1-IN-1

Cat. No.: B8382973
M. Wt: 469.0 g/mol
InChI Key: DJCHYTWZRDUVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Smurf1-IN-1 is a useful research compound. Its molecular formula is C24H29ClN6O2 and its molecular weight is 469.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Smurf1-IN-1's inhibition of SMURF1, and how does this relate to its therapeutic potential in pulmonary hypertension?

this compound selectively inhibits the E3 ubiquitin ligase SMURF1 by binding to its catalytic domain, blocking substrate ubiquitination. This inhibition stabilizes downstream targets like BMPR2, which is critical for vascular homeostasis . In pulmonary hypertension models, reduced SMURF1 activity correlates with attenuated vascular remodeling, supporting its therapeutic potential. Researchers should validate SMURF1 inhibition using ubiquitination assays (e.g., in vitro HEK293T cell models) and monitor BMPR2 protein levels via Western blot .

Q. How can researchers validate the specificity of this compound for SMURF1 in experimental settings?

Specificity can be tested using competitive binding assays with recombinant SMURF1 and related E3 ligases (e.g., NEDD4-1). Off-target effects should be assessed via proteome-wide ubiquitination profiling or CRISPR/Cas9 SMURF1-knockout cell lines to confirm phenotype rescue . Dose-response curves (IC50 = 92 nM) should align with prior studies to ensure reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies of this compound in pulmonary hypertension models?

  • Dosing : Optimize based on pharmacokinetics: oral bioavailability (82%), T1/2 = 7.9 hours, and clearance rate (17.1 mL/min/kg) .
  • Model Selection : Use monocrotaline-induced or hypoxia-induced rat models, monitoring right ventricular systolic pressure (RVSP) and vascular remodeling histopathology .
  • Controls : Include vehicle-treated groups and SMURF1 genetic knockout cohorts to distinguish drug-specific effects .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise due to differences in cellular context (e.g., primary vs. immortalized cells) or pharmacokinetic limitations. Mitigation strategies:

  • Validate in vitro findings using primary pulmonary artery smooth muscle cells (PASMCs) from disease models.
  • Perform pharmacodynamic studies to confirm target engagement in vivo (e.g., SMURF1 activity assays in lung tissue) .
  • Cross-reference with orthogonal methods, such as RNA-seq to identify SMURF1-dependent pathways altered in vivo .

Q. What methodologies are recommended for assessing this compound's long-term safety and off-target effects in preclinical studies?

  • Toxicology : Conduct 28-day repeated-dose toxicity studies in rodents, monitoring liver/kidney function (ALT, creatinine) and hematological parameters .
  • Off-Target Screening : Use thermal proteome profiling (TPP) or affinity-based chemoproteomics to identify unintended interactions .
  • Biomarker Analysis : Measure circulating TGF-β and BMP levels, as SMURF1 modulates these pathways .

Q. Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility of this compound's reported IC50 (92 nM) across different laboratories?

  • Standardize assay conditions: Use identical cell lines (e.g., HEK293T overexpressing SMURF1), substrate concentrations, and incubation times.
  • Include positive controls (e.g., known SMURF1 inhibitors) and validate with orthogonal assays (e.g., fluorescence polarization) .
  • Publish raw data and detailed protocols, adhering to journal guidelines for experimental transparency .

Q. What statistical approaches are optimal for analyzing this compound's dose-response relationships in complex biological systems?

  • Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50.
  • For in vivo data, apply mixed-effects models to account for inter-animal variability .
  • Report confidence intervals and effect sizes to enhance interpretability .

Q. Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

  • Obtain approval from institutional animal care committees (IACUC) following ARRIVE guidelines.
  • Report sample size calculations, randomization methods, and blinding protocols to minimize bias .

Q. How should researchers document and share negative or inconclusive results from this compound studies?

  • Publish in preprint repositories or journals specializing in negative results (e.g., Journal of Negative Results).
  • Include raw datasets and analysis code in supplementary materials to facilitate meta-analyses .

Properties

Molecular Formula

C24H29ClN6O2

Molecular Weight

469.0 g/mol

IUPAC Name

1-(2-chloro-4-cyclopropylphenyl)-N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32)

InChI Key

DJCHYTWZRDUVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2CCCCC2)NC(=O)C3=C(N(N=N3)C4=C(C=C(C=C4)C5CC5)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (15 g, 54.0 mmol) and 4-amino-2-cyclohexyl-1,5-dimethyl-1H-pyrazol-3(2H)-one (Intermediate A)(11.30 g, 54.0 mmol) were slurried in EtOAc (150 mL). The reaction mixture was cooled to 10° C. and triethylamine (18.82 mL, 135 mmol) was added dropwise, followed by dropwise addition of T3P (50% w/w in EtOAc) (47.7 mL, 81 mmol) over 15 mins, maintaining a temperature <10° C. The reaction mixture was allowed to warm to RT and stirred for 2.5 hrs. The resulting mixture was quenched with sat. sodium bicarbonate (aq) (150 ml). The layers were separated and the organic layer was washed with sat. sodium bicarbonate (aq) (50 ml), water (150 ml) and brine (150 ml). The organic extracts were dried over MgSO4 and charcoal. The desiccant was filtered off and the filtrate was concentrated under reduced pressure. The crude material was slurried in ethyl acetate (335 ml) and heated to reflux with stirring. The hot mixture was filtered and the filtrate was seeded and at left to stand at room temperature overnight. The resulting crystalline solid was collected by filtration and dried under reduced pressure at 40° C. over 2 days to yield the title compound.
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.82 mL
Type
reactant
Reaction Step Four
Name
Quantity
47.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.